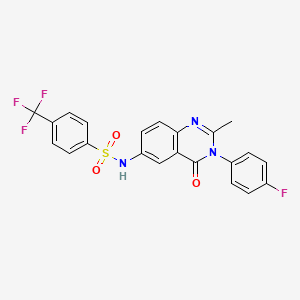
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H15F4N3O3S and its molecular weight is 477.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Fluorophenyl group
The presence of a fluorine atom on the phenyl ring can enhance the compound’s metabolic stability and improve its ability to penetrate biological membranes .Trifluoromethyl group
This group is often used in pharmaceuticals and agrochemicals. It can enhance the compound’s lipophilicity and metabolic stability .Quinazolinone group
Quinazolinone derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .Benzenesulfonamide group
Benzenesulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .Activité Biologique
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article focuses on its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H15F4N2O3S, and it features a quinazoline core, which is known for its pharmacological properties.
Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:
- COX-2 Inhibition : Compounds in this class have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, related derivatives have shown varying degrees of COX-2 inhibition, with some achieving up to 47.1% inhibition at specific concentrations .
- Antimicrobial Activity : The quinazoline derivatives have demonstrated antimicrobial properties against various bacterial strains. Notably, substituents on the phenyl rings significantly influence their antibacterial efficacy .
- Enzyme Inhibition : Studies have reported that certain derivatives exhibit dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
Table 1: Biological Activity Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| COX-2 Inhibition | Up to 47.1% inhibition | |
| Antimicrobial Activity | Effective against gram-positive bacteria | |
| AChE/BChE Inhibition | IC50 values 10.4 μM to 9.9 μM |
Case Study 1: COX-2 Inhibition
In a study evaluating the COX-2 inhibitory activity of various quinazoline derivatives, it was found that modifications at the para-position of the phenyl ring were crucial for enhancing COX-2 inhibition. The most effective compound showed significant inhibition compared to celecoxib, a standard anti-inflammatory drug .
Case Study 2: Antimicrobial Properties
A series of quinazoline derivatives were synthesized and tested for their antimicrobial efficacy. Compounds with methoxy and methyl substituents on the phenyl ring exhibited superior activity against both bacterial and fungal pathogens compared to other derivatives . This highlights the importance of structural modifications in enhancing biological activity.
Propriétés
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4N3O3S/c1-13-27-20-11-6-16(12-19(20)21(30)29(13)17-7-4-15(23)5-8-17)28-33(31,32)18-9-2-14(3-10-18)22(24,25)26/h2-12,28H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUBMOYHTKESPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














